molecular formula C28H40N4O6 B14137212 3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Cat. No.: B14137212
M. Wt: 528.6 g/mol
InChI Key: UXOLDMJAFJDQSE-UHFFFAOYSA-N
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Description

3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is a complex organic compound known for its unique structure and significant biological activities. This compound is also referred to as FR-235222 and is recognized for its immunosuppressive properties, particularly its ability to inhibit mammalian histone deacetylase (HDAC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone involves multiple steps, starting from basic organic molecules.

Industrial Production Methods

Industrial production of this compound is carried out using optimized synthetic routes to ensure high yield and purity. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its role in inhibiting histone deacetylase, which is crucial in gene expression regulation.

    Medicine: Explored for its potential as an immunosuppressive agent in treating autoimmune diseases and preventing organ transplant rejection.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The compound exerts its effects primarily by inhibiting histone deacetylase (HDAC). This inhibition leads to increased acetylation of histone proteins, resulting in altered gene expression. The molecular targets include specific histone proteins, and the pathways involved are related to chromatin remodeling and transcriptional regulation.

Comparison with Similar Compounds

Similar Compounds

    Trichostatin A: Another HDAC inhibitor with a different structure but similar biological activity.

    Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.

    Romidepsin: A cyclic peptide HDAC inhibitor with potent anticancer properties.

Uniqueness

3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is unique due to its specific structure, which provides a distinct mechanism of HDAC inhibition compared to other compounds. Its combination of benzyl and hydroxy-oxooctyl groups contributes to its unique binding affinity and selectivity for HDAC.

Properties

IUPAC Name

3-benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDMJAFJDQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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